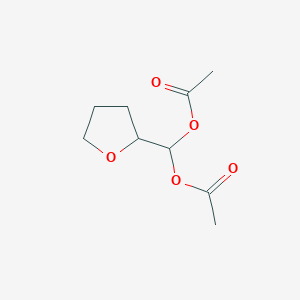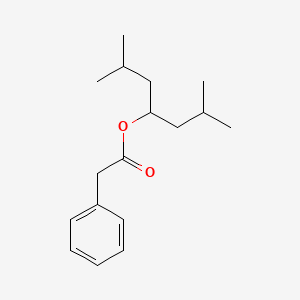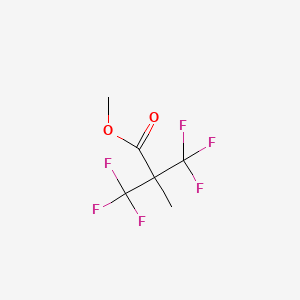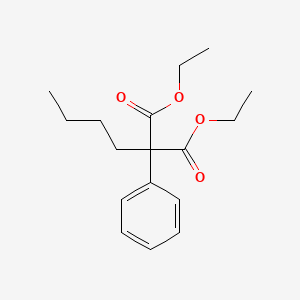
ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyano, and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by cyano and ester group introduction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids that play a role in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-chloro-4-cyano-1-methyl-4H-pyridine-3-carboxylate
- Ethyl 5-fluoro-4-cyano-1-methyl-4H-pyridine-3-carboxylate
- Ethyl 5-iodo-4-cyano-1-methyl-4H-pyridine-3-carboxylate
Uniqueness
Ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.
Eigenschaften
CAS-Nummer |
6417-69-2 |
|---|---|
Molekularformel |
C10H11BrN2O2 |
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11BrN2O2/c1-3-15-10(14)8-5-13(2)6-9(11)7(8)4-12/h5-7H,3H2,1-2H3 |
InChI-Schlüssel |
PWARVYQJRUOAOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C=C(C1C#N)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)








![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)


